(6-Bromopyridin-2-yl)methanamine
Overview
Description
(6-Bromopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and an aminomethyl group at the 2nd position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Scientific Research Applications
(6-Bromopyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is utilized in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Industry: It is employed in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (6-Bromopyridin-2-yl)methanamine involves the bromination of 2-pyridinemethanamine. This reaction typically uses bromine or other brominating agents under controlled conditions to ensure selective substitution at the 6th position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of (6-Bromopyridin-2-yl)methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are often employed.
Major Products:
Oxidation: (6-Bromopyridin-2-yl)carboxylic acid.
Reduction: (6-Bromopyridin-2-yl)methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)methanamine largely depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The aminomethyl group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
- (6-Chloropyridin-2-yl)methanamine
- (6-Fluoropyridin-2-yl)methanamine
- (6-Iodopyridin-2-yl)methanamine
Comparison:
- Uniqueness: The bromine atom in (6-Bromopyridin-2-yl)methanamine provides a unique reactivity profile compared to its halogenated counterparts. Bromine’s size and electron-withdrawing properties influence the compound’s reactivity and stability, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(6-bromopyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUXZPQIGBMHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596149 | |
Record name | 1-(6-Bromopyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188637-63-0 | |
Record name | 1-(6-Bromopyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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